2,4-Pyridinediethanol, 6-methyl-beta,beta,beta',beta'-tetrakis(trifluoromethyl)-
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Overview
Description
2,4-Bis((3,3,3-trifluoro-2-hydroxy-2-trifluoromethyl)propyl)-6-methylpyridine is a complex organic compound known for its unique chemical structure and properties. This compound features a pyridine ring substituted with two trifluoromethyl groups and a methyl group, making it highly fluorinated and hydrophobic. Its unique structure lends itself to various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis((3,3,3-trifluoro-2-hydroxy-2-trifluoromethyl)propyl)-6-methylpyridine typically involves multi-step organic reactions. One common method includes the alkylation of 2,4-dimethylpyridine with 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis((3,3,3-trifluoro-2-hydroxy-2-trifluoromethyl)propyl)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2,4-Bis((3,3,3-trifluoro-2-hydroxy-2-trifluoromethyl)propyl)-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Bis((3,3,3-trifluoro-2-hydroxy-2-trifluoromethyl)propyl)-6-methylpyridine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2,6-Difluoropyridine
- 2-Chloropyridine
Uniqueness
Compared to these similar compounds, 2,4-Bis((3,3,3-trifluoro-2-hydroxy-2-trifluoromethyl)propyl)-6-methylpyridine is unique due to its dual trifluoromethyl substitution and additional hydroxyl groups. This unique structure imparts distinct chemical and physical properties, making it more versatile in various applications.
Properties
CAS No. |
102206-53-1 |
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Molecular Formula |
C14H11F12NO2 |
Molecular Weight |
453.22 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-[2-[1,1,1,3,3,3-hexafluoro-2-(hydroxymethyl)propan-2-yl]-6-methylpyridin-4-yl]-2-(trifluoromethyl)propan-1-ol |
InChI |
InChI=1S/C14H11F12NO2/c1-6-2-7(9(4-28,11(15,16)17)12(18,19)20)3-8(27-6)10(5-29,13(21,22)23)14(24,25)26/h2-3,28-29H,4-5H2,1H3 |
InChI Key |
ULLWQEFUQHHPGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(CO)(C(F)(F)F)C(F)(F)F)C(CO)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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